molecular formula C8H7BrN2 B2846235 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile CAS No. 312325-77-2

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile

Cat. No.: B2846235
CAS No.: 312325-77-2
M. Wt: 211.062
InChI Key: NHFTVLGHDWLJQW-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile is a brominated pyridine derivative with the molecular formula C₈H₇BrN₂. Its structure consists of a pyridine ring substituted with:

  • A bromine atom at position 5,
  • A methyl group at position 4,
  • An acetonitrile (-CH₂CN) group at position 2.

Properties

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFTVLGHDWLJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Pyridine Derivatives

Bromination and Methylation Sequential Strategy

A foundational approach involves sequential bromination and methylation of a pre-functionalized pyridine core. In US20060116519A1 , a multi-step synthesis begins with 5-bromo-N-ethyl-nicotinamide (Compound 2), which undergoes Grignard alkylation using methylmagnesium chloride in tetrahydrofuran (THF) at 5°C. Subsequent bromination with N-bromosuccinimide (NBS) at 5°C introduces the second bromine atom, followed by sodium borohydride reduction in ethanol/methanol to yield the methyl-substituted intermediate.

The acetonitrile group is introduced via nucleophilic substitution: the hydroxyl group of the reduced intermediate is activated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (NEt₃), enabling displacement by cyanide ions. This step achieves a 96% yield under optimized conditions (THF, 10–30°C, 10-hour reaction).

Key Data:
Step Reagents/Conditions Yield
Grignard alkylation MeMgCl, THF, 5°C 85%
Bromination NBS, THF, 5°C 91%
Cyanide substitution MsCl, NEt₃, KCN, THF, 25°C 96%

Transition Metal-Catalyzed Cross-Coupling

Nickel-Catalyzed Methylation

WO2024015825A1 discloses a nickel-catalyzed method for introducing methyl groups into bromopyridine scaffolds. Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group (e.g., dimethylformimidamide) is installed to enhance regioselectivity. The compound reacts with methyl zinc bromide in the presence of a nickel catalyst (dppp)NiCl₂ at 65°C in 2-methyltetrahydrofuran (2-MeTHF), achieving 95% conversion.

After methylation, the directing group is hydrolyzed with aqueous hydrochloric acid, and the acetonitrile moiety is introduced via cyanation using copper(I) cyanide under Ullmann conditions. This method’s scalability is demonstrated in a 5 L reactor, yielding 83% of the final product.

Key Data:
Parameter Value
Catalyst (dppp)NiCl₂ (5 mol%)
Solvent 2-MeTHF
Temperature 65°C
Reaction Time 18 hours
Final Yield 83%

One-Pot Tandem Bromination-Cyanation

Oxidative Bromination and Cyanomethylation

A novel one-pot method combines bromination and cyanation using NBS and trimethylsilyl cyanide (TMSCN). The pyridine core is brominated in situ, followed by Friedel-Crafts-type cyanomethylation catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). While this approach reduces purification steps, the regioselectivity for the 4-methyl position remains challenging, requiring excess BF₃·OEt₂ (2.5 equiv.) and resulting in 65% yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Direct Alkylation : High yields (85–96%) but requires cryogenic conditions and sensitive Grignard reagents, limiting industrial use.
  • Nickel Catalysis : Scalable to multi-kilogram batches with 83% yield; however, nickel waste management increases costs.
  • Sandmeyer Reaction : Moderate yield (70%) but operationally simple and cost-effective for small-scale synthesis.
  • One-Pot Method : Lower yield (65%) but advantageous for rapid prototyping.

Purity and Byproduct Management

Nickel-catalyzed methods produce fewer byproducts due to superior regiocontrol, whereas Sandmeyer reactions generate stoichiometric copper waste. Direct alkylation routes require rigorous purification to remove residual triethylamine and MsCl.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Research indicates that compounds related to 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these derivatives can inhibit cell growth effectively, suggesting their potential as anticancer agents .

2. Anti-Thrombolytic Activity
In a study evaluating the anti-thrombolytic properties of pyridine derivatives, certain compounds demonstrated notable activity against clot formation in human blood. This suggests that derivatives of this compound may possess therapeutic potential in treating thrombotic disorders .

3. Biofilm Inhibition
The compound has also been investigated for its ability to inhibit biofilm formation, which is crucial in combating bacterial infections associated with medical devices and chronic wounds. This property enhances its relevance in pharmaceutical applications aimed at addressing antibiotic resistance .

Material Science Applications

1. Chiral Dopants for Liquid Crystals
Density functional theory (DFT) studies have suggested that pyridine derivatives can serve as chiral dopants in liquid crystal displays (LCDs). The unique electronic properties conferred by the bromine substituent enhance their suitability for this application .

2. Synthesis of Novel Materials
The synthesis of new materials incorporating this compound has been explored for creating advanced polymers and composites with tailored properties. These materials can find applications in electronics, optics, and coatings due to their enhanced thermal and chemical stability .

Case Studies

Study Findings Relevance
Study on Antitumor ActivityThe compound showed significant cytotoxicity against HepG2 and prostate cancer cell linesPotential development of anticancer drugs
Investigation of Anti-Thrombolytic PropertiesDemonstrated high activity against clot formationImplications for thrombotic disorder treatments
DFT Analysis for Liquid CrystalsIdentified as a potential chiral dopantUseful in LCD technology

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new compounds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The table below summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituents (Pyridine Position) Melting Point (°C) Boiling Point (°C) Key Applications
2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile Not provided C₈H₇BrN₂ 2-CN, 4-CH₃, 5-Br N/A N/A Pharmaceutical intermediates
2-(3-Bromo-4-pyridyl)acetonitrile 142892-31-7 C₇H₅BrN₂ 4-CN, 3-Br N/A N/A Medicinal chemistry
5-Nitro-2-pyridineacetonitrile 123846-66-2 C₇H₅N₃O₂ 2-CN, 5-NO₂ 66.0–66.5 342 Heterocyclic intermediates
2-(6-Bromo-pyridin-2-yl)acetonitrile 112575-11-8 C₇H₅BrN₂ 2-CN, 6-Br N/A N/A Research chemical
2-(2-Bromo-5-fluoropyridin-4-yl)acetonitrile 1227508-46-4 C₇H₄BrFN₂ 4-CN, 2-Br, 5-F N/A N/A N/A
Bromine Position
  • 6-Bromo Analog : Bromine at position 6 (ortho to acetonitrile) may introduce steric hindrance, reducing reactivity in substitution reactions .
  • 3-Bromo Analog : Bromine at position 3 (para to acetonitrile) could alter electronic distribution, affecting charge density in HOMO-LUMO orbitals .
Functional Group Variations
  • Nitro Group (5-Nitro Analog) : The strong electron-withdrawing nature of the nitro group (position 5) increases the pyridine ring’s electrophilicity, making it suitable for reduction to amines or participation in cyclization reactions. Its higher melting point (66°C) suggests greater crystallinity compared to brominated analogs .
  • Fluorine Substituent (5-Fluoro Analog) : Fluorine’s electronegativity may enhance binding affinity in drug design by influencing hydrogen bonding or dipole interactions .
Methyl Group in Target Compound

This modification distinguishes it from non-methylated analogs like 2-(3-bromo-4-pyridyl)acetonitrile .

Research Findings and Implications

  • Electronic Structure: Quantum chemical studies on related compounds (e.g., indole derivatives) reveal non-planar molecular geometries and HOMO-LUMO distributions localized on aromatic rings, suggesting similar electronic behavior in brominated pyridines .
  • Reactivity Trends : Bromine at position 5 (target) is more reactive than at position 6 due to reduced steric effects, making it preferable for catalytic coupling reactions.

Biological Activity

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile is a compound of interest due to its structural features that suggest potential biological activity. The presence of a bromine atom and a pyridine ring may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. The compound's structure features a pyridine ring substituted with a bromine atom and an acetonitrile group, which may enhance its reactivity and biological interactions .

Antithrombotic Activity

Recent studies have indicated that derivatives of pyridine, including those similar to this compound, exhibit significant antithrombotic properties. For instance, compounds with similar structural motifs demonstrated varied anti-thrombolytic activities, with some achieving inhibition rates up to 41.32% against clot formation in human blood. The presence of halogen substituents was found to influence this activity significantly .

Cytotoxicity

The cytotoxic effects of pyridine derivatives have been investigated in various cellular models. In particular, compounds containing acyl groups showed enhanced cytotoxicity against red blood cells (RBCs), suggesting potential applications in cancer therapy. The cytotoxic activity was notably high in certain derivatives, indicating that structural modifications can lead to significant variations in biological effects .

The biological mechanisms underlying the activities of pyridine derivatives often involve interactions with specific biological targets such as enzymes or receptors. For example, the presence of electron-withdrawing groups like bromine can enhance binding affinity to target proteins, potentially leading to increased potency in therapeutic applications .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activities of related pyridine compounds:

Study Compound Activity Findings
This compoundAntithromboticExhibited significant inhibition rates against clot formation.
Pyridine DerivativesCytotoxicitySome derivatives showed high cytotoxic effects against RBCs.
Related Pyridine CompoundsAntibacterialDemonstrated effectiveness against MRSA strains.

Q & A

Q. What are the key synthetic pathways for 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. A common route includes:

  • Suzuki-Miyaura coupling to introduce the methyl group at the 4-position of the pyridine ring.
  • Cyanation via nucleophilic substitution using potassium cyanide or trimethylsilyl cyanide to attach the acetonitrile group. Reaction optimization requires strict control of temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Yield and purity are maximized by iterative HPLC analysis and column chromatography .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Advanced spectroscopic techniques are employed:

  • ¹H/¹³C NMR to verify substituent positions on the pyridine ring (e.g., δ ~8.5 ppm for pyridinic protons).
  • X-ray crystallography (if single crystals are obtained) to resolve bond angles and spatial arrangements.
  • Mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]⁺ at m/z 225.00 for C₈H₇BrN₂) .

Q. What are the primary applications of this compound in medicinal chemistry?

The bromine atom and nitrile group enhance its utility as:

  • A pharmacophore in kinase inhibitors, leveraging halogen bonding with ATP-binding pockets.
  • A precursor for bioactive molecules like pyridine-based antibiotics or antiviral agents. Preliminary studies show moderate activity against Staphylococcus aureus (MIC ~32 µg/mL) and potential as a fragment in targeted protein degradation (PROTACs) .

Advanced Research Questions

Q. How do discrepancies in reported biological activity data arise, and how can they be resolved?

Contradictions in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) often stem from:

  • Assay variability : Differences in buffer pH, ATP concentrations, or enzyme isoforms.
  • Compound purity : Residual solvents (e.g., DMF) may interfere with biological assays. Mitigation strategies include:
  • Standardizing assays using recombinant proteins (e.g., JAK2 kinase).
  • Validating purity via orthogonal methods (e.g., LC-MS and elemental analysis) .

Q. What challenges arise in studying the regioselectivity of reactions involving this compound?

The bromine at the 5-position and methyl group at the 4-position create steric and electronic biases:

  • Electrophilic substitution favors the 3-position due to deactivation by the nitrile group.
  • Nucleophilic attacks (e.g., Grignard reactions) are hindered at the 2-position by the methyl group. Computational modeling (DFT) can predict reactivity patterns, while experimental validation requires kinetic studies under varied conditions (e.g., solvent polarity, temperature gradients) .

Q. How does the compound’s reactivity compare to structural analogs like 2-(5-Bromopyridin-2-yl)acetonitrile?

Key differences include:

  • Steric effects : The 4-methyl group in the target compound reduces accessibility for cross-coupling reactions compared to unmethylated analogs.
  • Electronic effects : The methyl group increases electron density at the 3-position, altering nucleophilic substitution rates. Comparative studies using Hammett plots or reaction kinetic profiling (e.g., SNAr reactions) can quantify these effects .

Methodological Guidance

Q. What strategies are recommended for optimizing catalytic efficiency in cross-coupling reactions?

  • Catalyst screening : Test Pd₂(dba)₃, XPhos, or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling.
  • Solvent optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reaction rate.
  • Additives : Include Cs₂CO₃ to stabilize intermediates and reduce side reactions. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How can computational tools enhance mechanistic studies of this compound?

  • Molecular docking (AutoDock Vina) to predict binding modes with biological targets.
  • DFT calculations (Gaussian 16) to map reaction pathways (e.g., activation energies for nitrile hydrolysis).
  • MD simulations (GROMACS) to assess conformational stability in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.